Chlorpheniramine maleate is a first-generation alkylamine antihistamine widely employed in scientific research to investigate allergic reactions and explore its potential in various applications beyond its traditional use as an anti-allergy medication. It belongs to the class of histamine H1 receptor antagonists, specifically categorized as a propylamine derivative. [] Its role in scientific research extends to investigating its interactions with other drugs, exploring its potential therapeutic benefits in various conditions, and understanding its physicochemical properties.
Chlorpheniramine maleate is an antihistamine compound primarily used to alleviate symptoms associated with allergies, such as hay fever and other respiratory allergies. It is classified as a first-generation antihistamine due to its sedative effects and ability to cross the blood-brain barrier. The compound’s chemical name is N,N-dimethyl-γ-(4-chlorophenyl)-2-pyridylpropylamine maleate, with the molecular formula C20H23ClN2O4 and a CAS number of 113-92-8.
Methods and Technical Details
Chlorpheniramine maleate can be synthesized through various methods. A common approach involves the following steps:
Structure and Data
Chlorpheniramine maleate features a complex structure characterized by a pyridine ring and a chlorinated phenyl group. The molecular structure can be represented as follows:
The structural formula indicates the presence of various functional groups, including amine and carboxylic acid derivatives (from the maleate portion), which contribute to its biological activity.
Reactions and Technical Details
Chlorpheniramine maleate participates in several chemical reactions during its synthesis:
These reactions are crucial for achieving the desired product while maintaining high purity levels.
Chlorpheniramine maleate functions primarily as an antagonist of histamine H1 receptors. By blocking these receptors, it prevents histamine from exerting its effects, which include vasodilation, increased vascular permeability, and stimulation of sensory nerves leading to itching and sneezing.
The mechanism can be summarized as follows:
Physical Properties:
Chemical Properties:
These properties are essential for determining the formulation and storage conditions for pharmaceutical preparations.
Chlorpheniramine maleate has several significant applications in medicine:
Chlorpheniramine maleate is synthesized primarily through two racemic pathways. The cyanoalkylation route begins with 4-chlorophenylacetonitrile, which undergoes nucleophilic addition with 2-halopyridine (halogen = Cl, Br, I) using sodium amide (NaNH₂) in refluxing xylene to form 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile. Subsequent alkylation with 2-dimethylaminoethyl chloride in the presence of NaNH₂ yields γ-(4-chlorophenyl)-γ-cyano-N,N-dimethylpyridinepropanamine. Hydrolysis and decarboxylation then afford racemic chlorpheniramine free base [2] [8].
Alternatively, the direct alkylation approach involves reacting 2-(4-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride under phase-transfer conditions. Catalytic systems significantly influence efficiency:
Table 1: Catalytic Systems for Direct Alkylation
Catalyst | Reaction Medium | Yield (%) | Reaction Time (h) |
---|---|---|---|
None | Toluene | 45-50 | 12 |
Cobalt bromide | Xylene | 85 | 6 |
Manganese chloride | Toluene | 92 | 4 |
Sodium amide | Aromatic solvents | 78 | 5 |
Cobalt and manganese catalysts enhance yields to >85% by facilitating C–N bond formation at reduced temperatures (80–100°C) [1]. The catalytic mechanism involves halogen abstraction and radical stabilization, minimizing by-products like quaternary ammonium salts. Following synthesis, the free base is converted to the maleate salt in ethanol, achieving near-quantitative yields [3].
Chlorpheniramine contains a chiral center, resulting in (S)-(+)- and (R)-(−)-enantiomers with distinct pharmacological profiles. The (S)-(+)-enantiomer exhibits 100-fold greater H1-receptor affinity (Ki = 2.5–3.0 nM) compared to the (R)-(−)-form due to optimal spatial alignment with histamine binding sites [2]. Despite this, commercial formulations predominantly use the racemate due to synthetic and economic factors.
Enantioselective metabolism further complicates the racemate’s pharmacology. CYP2D6 preferentially metabolizes the (R)-(−)-enantiomer, resulting in a 2.4-fold higher plasma exposure of the active (S)-(+)-form. In CYP2D6 poor metabolizers, the half-life of (S)-(+)-chlorpheniramine increases from 18.0±2.0 h to 29.3±2.0 h, amplifying its clinical effects [5]:
Table 2: Enantiomer-Specific Pharmacokinetic Parameters
Parameter | (S)-(+)-Enantiomer | (R)-(−)-Enantiomer |
---|---|---|
H1 Receptor Ki | 2.5–3.0 nM | 211–361 nM |
Cmax (ng/ml) | 12.55±1.51 | 5.38±0.44 |
CLoral (l/h/kg) | 0.49±0.08 | 1.07±0.15 |
t½ in CYP2D6 PM (h) | 29.3±2.0 | 18.5±3.2 |
Resolution techniques remain costly at industrial scales, though chiral chromatography using β-cyclodextrin columns demonstrates potential for large-scale separation [5].
Traditional salt formation uses volatile organic solvents (toluene, acetonitrile), generating ~300 L/kg waste. Recent innovations focus on solvent substitution and atom-efficient processes:
Process intensification strategies include:
Analytical greenness assessments confirm these improvements: an HPLC method for chlorpheniramine analysis scored 81 on the Analytical Eco-Scale (ideal = 100) and 0.77 via AGREE metrics [7]. Maleic acid utilization efficiency reaches 98% when stoichiometrically controlled at a 1:1 molar ratio in ethanol, minimizing excess reagent waste [3] [8].
Table 3: Environmental Impact Metrics for Salt Formation Methods
Method | PMI (kg/kg) | E-Factor | GAPI Score | Energy Use (kWh/kg) |
---|---|---|---|---|
Traditional (toluene) | 15.2 | 14.8 | 8 | 120 |
Ethyl acetate | 5.8 | 4.3 | 4 | 65 |
Aqueous micellar | 2.1 | 1.2 | 2 | 30 |
(PMI = Process Mass Intensity; GAPI = Green Analytical Procedure Index)
These advancements align with white analytical chemistry principles, balancing ecological goals with industrial viability [10].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6